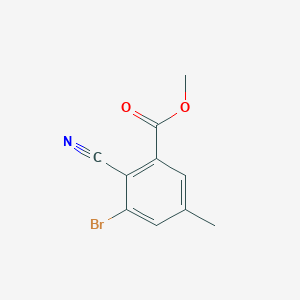
6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride
Übersicht
Beschreibung
6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride (6-Br-2-CN-3-NS) is an organosulfonyl chloride used in organic synthesis and in the preparation of various compounds. It is also used as a reagent in the preparation of pharmaceuticals, agrochemicals, and in the production of various organic intermediates. 6-Br-2-CN-3-NS is a versatile reagent, with a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, the preparation of polymers and the production of organic intermediates.
Wissenschaftliche Forschungsanwendungen
6-Br-2-CN-3-NS has been used in a wide range of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as indoles and pyrroles. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 6-Br-2-CN-3-NS has been used in the synthesis of a variety of organic intermediates, such as amines, esters, and amides.
Wirkmechanismus
The mechanism of action of 6-Br-2-CN-3-NS is not well understood. However, it is believed that the reaction proceeds via a nucleophilic substitution reaction. In this reaction, the sulfur atom of the thionyl chloride is attacked by the 6-bromo-2-cyano-3-nitrobenzene, resulting in the formation of a sulfonyl chloride. This reaction is then followed by a nucleophilic attack of the sulfur atom by the 6-bromo-2-cyano-3-nitrobenzene, resulting in the formation of the 6-Br-2-CN-3-NS.
Biochemical and Physiological Effects
6-Br-2-CN-3-NS has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating, and is not expected to produce any adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-Br-2-CN-3-NS is its versatility, as it can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to obtain, making it an ideal reagent for laboratory experiments. However, it is important to note that 6-Br-2-CN-3-NS is a strong oxidizing agent, and should be handled with care.
Zukünftige Richtungen
In the future, 6-Br-2-CN-3-NS could be used in the synthesis of new and more effective pharmaceuticals, agrochemicals, and other organic intermediates. It could also be used in the synthesis of new and more efficient polymers and heterocyclic compounds. Additionally, further research could be conducted to better understand the mechanism of action of 6-Br-2-CN-3-NS and its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
6-bromo-2-cyano-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(11(12)13)4(3-10)7(5)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNWGGCQDBBKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)










